molecular formula C11H15NO3 B049407 2-(3,4-Dihydroxyphenyl)valeramide, (S)- CAS No. 117406-76-5

2-(3,4-Dihydroxyphenyl)valeramide, (S)-

Cat. No. B049407
M. Wt: 209.24 g/mol
InChI Key: GDXQWRJYXZXWMT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroxyphenyl)valeramide, (S)-, also known as DHVP, is a synthetic compound that belongs to the class of phenylpropanoids. DHVP has been shown to possess various biological activities and has been extensively studied for its potential use in pharmaceuticals.

Mechanism Of Action

2-(3,4-Dihydroxyphenyl)valeramide, (S)- exerts its biological activities through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exerting its antioxidant activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby exerting its anti-inflammatory activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to modulate various signaling pathways involved in neuroprotection.

Biochemical And Physiological Effects

2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, thereby exerting its neuroprotective activity.

Advantages And Limitations For Lab Experiments

2-(3,4-Dihydroxyphenyl)valeramide, (S)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.

Future Directions

There are several future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. One potential direction is to further elucidate its mechanism of action, particularly with regard to its neuroprotective activity. Another potential direction is to study its efficacy and safety in animal models of neurodegenerative diseases. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- could be studied for its potential use in other disease states, such as cancer and cardiovascular disease.

Synthesis Methods

2-(3,4-Dihydroxyphenyl)valeramide, (S)- can be synthesized through the reaction of 3,4-dihydroxyphenylacetic acid with valeric anhydride in the presence of pyridine. The product obtained is then purified through recrystallization.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been extensively studied for its potential use in pharmaceuticals due to its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

117406-76-5

Product Name

2-(3,4-Dihydroxyphenyl)valeramide, (S)-

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)pentanamide

InChI

InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m0/s1

InChI Key

GDXQWRJYXZXWMT-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C=C1)O)O)C(=O)N

SMILES

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N

synonyms

Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.